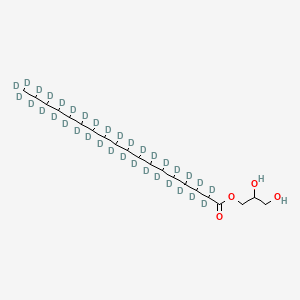

(+/-)-Glyceryl 1-Monooctadecanoate-d35

Beschreibung

The Role of Deuterium (B1214612) in Advanced Lipid and Metabolite Investigations

Deuterium, a stable isotope of hydrogen, has become particularly valuable in lipid and metabolite research. anr.fr Its use, often referred to as deuterium metabolic imaging (DMI) when combined with imaging techniques, allows for the investigation of numerous metabolic processes in both healthy and diseased states. nih.govnih.gov The low natural abundance of deuterium (approximately 0.0156%) means that the administration of a deuterium-labeled substrate results in a minimal background signal, enhancing the sensitivity of detection. nih.govnih.gov

In lipidomics, the study of the complete lipid profile of a cell or organism, deuterium labeling is a cornerstone for quantitative analysis. researchgate.net Deuterated lipids serve as ideal internal standards in mass spectrometry, as they have nearly identical chemical and physical properties to their non-deuterated (protium) counterparts but can be easily distinguished by their mass-to-charge ratio. nih.gov This co-elution with the analyte of interest helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of lipids. nih.gov Furthermore, the kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to study reaction mechanisms and the metabolic stability of molecules. nih.gov

Overview of Glyceryl 1-Monooctadecanoate as a Foundational Glycerolipid for Isotopic Studies

Glyceryl 1-monooctadecanoate, also known as monostearin (B1671896), is a monoglyceride consisting of a glycerol (B35011) molecule esterified with stearic acid at the sn-1 position. Stearic acid is a common saturated fatty acid found in many animal and vegetable fats. Monoglycerides (B3428702) are key intermediates in the digestion and absorption of dietary fats and play a role in various cellular signaling pathways. Specifically, the monoglyceride pathway is a major route for fat absorption in humans.

The well-defined structure and metabolic significance of glyceryl 1-monooctadecanoate make it an excellent foundational molecule for isotopic labeling studies. By replacing the hydrogen atoms on the stearic acid chain with deuterium, researchers can create a labeled tracer, (+/-)-Glyceryl 1-Monooctadecanoate-d35, which can be used to investigate the intricate details of lipid metabolism. This deuterated version allows for precise tracking of the absorption, transport, and subsequent metabolic fate of this specific monoglyceride without altering its fundamental biochemical behavior.

Chemical and Physical Properties

Below are the key chemical and physical properties of this compound and its non-deuterated counterpart.

Interactive Data Table: Properties of Glyceryl 1-Monooctadecanoate

| Property | This compound | (+/-)-Glyceryl 1-Monooctadecanoate |

| Synonyms | (±)-1-Monostearin-d35, (±)-Glyceryl Monostearate-d35, (±)-1-Stearoyl-rac-glycerol-d35 cymitquimica.com | 1-Monostearoylglycerol, Glyceryl monostearate, 1-Stearoyl-rac-glycerol |

| Molecular Formula | C₂₁H₇D₃₅O₄ cymitquimica.com | C₂₁H₄₂O₄ |

| Molecular Weight | 393.78 g/mol | 358.56 g/mol |

| Appearance | Waxy solid | White or yellowish waxy solid |

| Solubility | Soluble in hot organic solvents | Soluble in hot organic solvents such as ethanol, benzene, and acetone. Insoluble in water but can be dispersed in hot water. |

| Purity (Deuterium) | 99 atom % D cymitquimica.com | N/A |

Detailed Research Findings

The use of deuterated lipids like this compound is pivotal in metabolic tracing studies. Researchers can introduce this labeled compound into a biological system and monitor its incorporation into more complex lipids, such as triglycerides and phospholipids (B1166683), using mass spectrometry. This provides direct insights into the pathways of lipid synthesis and turnover.

For instance, in studies of lipid metabolism in the liver, deuterated fatty acids and glycerolipids can be used to quantify the rate of de novo lipogenesis (the synthesis of fatty acids from non-lipid precursors) and the secretion of very-low-density lipoproteins (VLDL). nih.gov By analyzing the isotopic enrichment in different lipid fractions over time, a detailed picture of hepatic lipid dynamics can be constructed. nih.gov

Furthermore, the application of spatially resolved isotope tracing allows for the visualization of metabolic activity within different tissues. While specific studies solely focused on this compound are not extensively documented in publicly available literature, the principles established with similar deuterated lipids are directly applicable. For example, studies using deuterated oleate (B1233923) have shown preferential uptake and utilization in the renal medulla compared to the cortex. A similar approach with deuterated monostearin could elucidate the specific roles of saturated fatty acids in the metabolism of different kidney regions.

The synthesis of such deuterated compounds is a critical aspect of this research area. While direct deuteration of some fatty acids is possible, complex molecules often require multi-step synthetic routes. anr.fr The availability of highly deuterated precursors is essential for these syntheses.

Eigenschaften

Molekularformel |

C21H42O4 |

|---|---|

Molekulargewicht |

393.8 g/mol |

IUPAC-Name |

2,3-dihydroxypropyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |

InChI-Schlüssel |

VBICKXHEKHSIBG-KNAXIHRDSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(CO)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for +/ Glyceryl 1 Monooctadecanoate D35

Chemical Synthesis of Deuterated Glycerolipids

Chemical synthesis offers a high degree of control over the final product, allowing for the specific placement of deuterium (B1214612) atoms. This is particularly important for studies requiring precise labeling patterns.

Strategies for Stereoselective and Regioselective Deuterium Incorporation in Glycerol (B35011) Backbone

Achieving stereoselective and regioselective deuterium incorporation in the glycerol backbone is a significant challenge in lipid synthesis. nih.gov One established method involves starting with a chiral precursor, which already has the desired stereochemistry. nih.gov For instance, the synthesis can begin with a commercially available chiral glycidol (B123203) or a protected glycerol derivative.

Another approach utilizes catalysts to direct the deuteration to specific positions. For example, ruthenium-based catalysts have been shown to facilitate direct H-D exchange reactions on carbons adjacent to free hydroxyl groups in sugars, a principle that can be adapted for glycerol. nih.govrsc.org By selectively protecting the hydroxyl groups on the glycerol molecule, it is possible to control which positions are exposed to the deuterium source, thereby achieving regioselectivity. nih.gov The use of deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD4), in the synthesis of glycerol precursors can also introduce deuterium at specific locations. researchgate.net

| Strategy | Description | Key Advantage |

| Chiral Precursors | Starting the synthesis with a molecule that already possesses the desired stereochemistry. | Ensures high stereopurity of the final product. |

| Catalytic H-D Exchange | Using catalysts like Ru/C to promote the exchange of hydrogen for deuterium at specific positions. nih.govrsc.org | Allows for direct and efficient deuteration of the glycerol backbone. |

| Protecting Group Chemistry | Selectively blocking certain hydroxyl groups to direct deuteration to unprotected positions. nih.gov | Provides precise control over the regioselectivity of deuterium incorporation. |

| Deuterated Reducing Agents | Employing reagents like LiAlD4 to introduce deuterium during the reduction of precursor molecules. researchgate.net | Enables targeted deuteration at specific functional groups. |

Synthesis of Acyl Chain Deuterated Fatty Acid Precursors

The synthesis of the deuterated acyl chain, in this case, octadecanoic acid-d35, is a critical step. caymanchem.comlarodan.com A common method for producing perdeuterated saturated fatty acids is through H/D exchange under hydrothermal conditions using a metal catalyst like Platinum on carbon (Pt/C) and deuterium oxide (D2O) as the deuterium source. europa.eu This process often requires multiple cycles to achieve high levels of deuterium incorporation (e.g., >98%). europa.eu The reaction is typically carried out in a high-pressure reactor at elevated temperatures. europa.eu

For unsaturated fatty acids, direct deuteration is more challenging, and multi-step synthetic routes are often necessary. europa.eu However, for saturated fatty acids like octadecanoic acid, the direct exchange method is effective. The resulting octadecanoic acid-d35 can then be activated, for example, by converting it to an acyl chloride or anhydride, to facilitate its esterification to the glycerol backbone. researchgate.net

Derivatization Methods for Stable Isotope-Labeled Lipid Standards

To be used as standards in analytical techniques like gas chromatography-mass spectrometry (GC-MS), lipids are often derivatized to improve their volatility and ionization efficiency. nih.gov A common derivatization method for fatty acids is acid-catalyzed methanolysis, which converts them into fatty acid methyl esters (FAMEs). nih.gov For a comprehensive analysis of total cellular fatty acids, an in situ derivatization approach can be employed where the entire sample is treated with an acid catalyst in methanol. nih.gov

For the analysis of both fatty acids and cholesterol from the same sample, a two-step derivatization process can be used. nih.gov First, FAMEs are produced and analyzed. Then, the remaining sample is further derivatized using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert cholesterol into its trimethylsilyl (B98337) ether derivative for subsequent GC-MS analysis. nih.gov Stable isotope derivatization can also be used, where a labeled reagent is used to tag the analyte, facilitating its detection and quantification by mass spectrometry. chromatographyonline.com

Enzymatic Approaches to Deuterated Monoglyceride Production

Enzymatic methods offer a "greener" alternative to chemical synthesis, often providing high specificity and operating under milder reaction conditions. google.comnih.gov

Biocatalytic Esterification and Transesterification for Deuterated Lipid Synthesis

Lipases are enzymes that can catalyze the esterification of fatty acids and glycerol or the transesterification of triglycerides to produce monoglycerides (B3428702). google.comnih.gov These enzymatic reactions can be performed in solvent-free systems, which simplifies product purification and reduces environmental impact. nih.govnih.gov The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its reuse. nih.gov

For the synthesis of (+/-)-Glyceryl 1-Monooctadecanoate-d35, a lipase (B570770) can be used to catalyze the direct esterification of glycerol with octadecanoic acid-d35. Alternatively, a transesterification reaction could be employed using a deuterated triglyceride. The regiospecificity of some lipases, such as those that are sn-1,3 specific, can be exploited to control the position of acylation on the glycerol backbone. nih.gov

Optimization of Reaction Conditions for Isotopic Purity

The efficiency and selectivity of enzymatic monoglyceride synthesis are influenced by several factors, including temperature, substrate molar ratio, and enzyme concentration. nih.gov For instance, in the synthesis of medium-chain monoglycerides, optimal conversion and selectivity were achieved using a stoichiometric molar ratio of fatty acid to glycerol and a specific enzyme concentration at a controlled temperature. nih.gov

The removal of water, a byproduct of esterification, can shift the reaction equilibrium towards product formation. However, in some cases, the addition of molecular sieves to remove water does not significantly improve the yield. nih.gov For deuterated compounds, it is crucial to control reaction conditions to prevent any back-exchange of deuterium for hydrogen, which would lower the isotopic purity. This includes using deuterated solvents where necessary and minimizing the presence of protic impurities. The purity of the final product is often assessed using mass spectrometry to confirm the level of deuterium incorporation. nih.gov

| Parameter | Effect on Enzymatic Synthesis | Typical Optimized Condition (for medium-chain monoglycerides) |

| Temperature | Affects reaction rate and enzyme stability. | 60°C nih.gov |

| Substrate Molar Ratio | Influences reaction equilibrium and product distribution (mono-, di-, triglycerides). | 1:1 (fatty acid:glycerol) nih.gov |

| Enzyme Concentration | Impacts the overall reaction rate. | 9% (w/w) nih.gov |

| Water Activity | Affects reaction equilibrium; water is a byproduct of esterification. | Controlled, though addition of desiccants may not always be beneficial. nih.gov |

| Reaction Time | Determines the extent of conversion. | 5-6 hours for significant conversion. nih.gov |

Advanced Analytical Frameworks for +/ Glyceryl 1 Monooctadecanoate D35 Characterization and Quantification

Mass Spectrometry-Based Lipidomics and Metabolomics Applications

Mass spectrometry (MS) stands as a cornerstone for the analysis of (+/-)-Glyceryl 1-Monooctadecanoate-d35, offering high sensitivity and specificity. Coupled with chromatographic separation, it provides a robust platform for both qualitative and quantitative assessments in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid-Derived Analyte Quantification

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile lipids like monoglycerides (B3428702), derivatization is a necessary step to increase their volatility. The hydroxyl groups of this compound are typically converted to trimethylsilyl (B98337) (TMS) ethers through a process called silylation, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). diva-portal.organtpedia.com

Once derivatized, the compound can be readily analyzed by GC-MS. The electron ionization (EI) mass spectrum of the di-TMS derivative of glyceryl monostearate exhibits characteristic fragment ions that are used for its identification and quantification. nist.gov The deuteration of the stearoyl chain in this compound results in a mass shift of 35 atomic mass units (amu) for the molecular ion and any fragments containing the fatty acid chain, allowing for its clear distinction from the endogenous, non-deuterated compound.

Table 1: Characteristic Mass Fragments for TMS-Derivatized Glyceryl Monostearate

| Fragment Description | m/z (Non-deuterated) | m/z (d35-deuterated) |

| [M]+ | 502 | 537 |

| [M-15]+ | 487 | 522 |

| Fragment from cleavage between C1 and C2 of glycerol (B35011) | 399 | 434 |

| Fragment representing the silylated glycerol backbone | 205 | 205 |

| Fragment representing the fatty acid chain | 341 | 376 |

This table presents hypothetical m/z values for the deuterated compound based on known fragmentation patterns of the non-deuterated analog.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Tandem Mass Spectrometry for Complex Lipidome Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of a wide range of lipids, including monoglycerides, in their native form without the need for derivatization. nih.gov High-resolution tandem mass spectrometry (MS/MS) further enhances the specificity and allows for detailed structural elucidation. nih.gov In the context of analyzing this compound, LC-MS is primarily used when this compound serves as an internal standard for the quantification of endogenous monoglycerides.

The separation of monoglycerides is typically achieved using reversed-phase liquid chromatography. The mass spectrometer can be operated in various modes, including full scan mode for a general overview of the lipid species present, and tandem MS (MS/MS) mode for targeted analysis. High-resolution instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers provide accurate mass measurements, which aids in the confident identification of lipids. nih.gov

Targeted Quantification Using Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Modes

For accurate quantification, targeted MS techniques such as Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are employed. nih.govsciex.com In SIM mode, the mass spectrometer is set to detect only a few specific ions, which increases sensitivity and reduces chemical noise. tugraz.at When analyzing this compound, one would monitor the m/z of its molecular ion or a characteristic fragment ion.

MRM, typically performed on a triple quadrupole mass spectrometer, offers even greater selectivity and sensitivity. sciex.com In an MRM experiment, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and a specific product ion is monitored in the third quadrupole. nih.gov This precursor-product ion pair is called a "transition" and is highly specific for a particular analyte. For this compound, specific MRM transitions would be developed to distinguish it from other lipids in the sample.

Table 2: Hypothetical MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

| [M+H]+ | Fragment 1 | Transition 1 |

| [M+H]+ | Fragment 2 | Transition 2 |

| [M+Na]+ | Fragment 3 | Transition 3 |

This table illustrates the concept of MRM transitions. Actual values would be determined experimentally.

Quantitative Lipidomics via Stable Isotope-Labeled Internal Standards

The primary application of this compound is as a stable isotope-labeled internal standard in quantitative lipidomics. clearsynth.comtexilajournal.com The principle of stable isotope dilution mass spectrometry relies on adding a known amount of the labeled standard to a sample before analysis. The labeled standard is chemically identical to the analyte of interest but has a different mass due to the isotopic label.

This allows for the correction of variations in sample preparation, extraction efficiency, and instrument response. nebiolab.com By comparing the signal intensity of the endogenous analyte to that of the deuterated internal standard, a precise and accurate quantification can be achieved. clearsynth.com The use of a deuterated standard that is structurally identical to the analyte is considered the "gold standard" for quantification in mass spectrometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Lipid Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and phase behavior of lipids. Deuterium (B1214612) (²H) NMR is particularly well-suited for investigating deuterated lipids like this compound.

Deuterium (²H) NMR for Monitoring Molecular Dynamics and Phase Behavior

Deuterium (²H) NMR spectroscopy of specifically deuterated lipids provides detailed information about the orientation and motion of different segments of the lipid molecule within a lipid bilayer or other phases. nih.govnih.gov The deuterium nucleus has a quadrupole moment that interacts with the local electric field gradient. In an ordered environment like a lipid membrane, this interaction results in a characteristic "quadrupolar splitting" in the ²H NMR spectrum. researchgate.net

The magnitude of this splitting is directly related to the order parameter of the C-²H bond, which reflects the degree of motional restriction of that particular segment of the molecule. nih.gov By analyzing the quadrupolar splittings at different positions along the deuterated stearoyl chain of this compound, a detailed profile of the molecular order and dynamics within a membrane can be constructed. nih.govnih.gov

Furthermore, changes in the lineshape of the ²H NMR spectrum are indicative of changes in the phase behavior of the lipid assembly. nih.govnih.gov For instance, a transition from a more ordered gel phase to a more fluid liquid-crystalline phase will result in a significant change in the observed quadrupolar splittings. nih.gov Studies have utilized 1-[(2)H(35)]-stearoyl-rac-glycerol, which is chemically identical to this compound, to investigate the thermotropic phase behavior of monoglyceride-containing dispersions. nih.govnih.gov These studies demonstrate how the presence of other molecules can influence the phase transitions and molecular ordering of the monoglyceride. nih.gov

Carbon-13 (¹³C) NMR for Isotopic Enrichment and Positional Labeling Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique for determining the structural characteristics of organic molecules, including the position of isotopic labels. libretexts.org In the context of this compound, ¹³C NMR is instrumental in confirming the position of the deuterated octadecanoyl chain on the glycerol backbone and assessing the degree of isotopic enrichment.

The ¹³C NMR spectrum of a typical glyceryl monostearate provides distinct signals for the carbon atoms of the glycerol moiety and the stearate (B1226849) chain. researchgate.netresearchgate.net The chemical shifts of the glycerol carbons can differentiate between the C1/C3 and C2 positions, allowing for the confirmation of the 1-monooctadecanoate structure. The presence of the deuterated stearoyl chain at the C1 position would be inferred from the characteristic signals of the glycerol backbone carbons.

Isotopic enrichment with ¹³C has been a cornerstone for elucidating metabolic pathways. nih.gov While the primary isotopic label in this compound is deuterium, ¹³C NMR can still provide valuable information. The technique can be used to analyze the natural abundance of ¹³C within the molecule and can be a complementary method to mass spectrometry for quantifying the extent of deuteration through its influence on the ¹³C chemical shifts or relaxation times, although this is a more advanced application. uc.pt

Key applications of ¹³C NMR in the analysis of deuterated monoglycerides include:

Structural Confirmation: Verification of the attachment of the deuterated fatty acid to the glycerol backbone.

Positional Isomerism: Distinguishing between 1- and 2-monoglycerides.

Isotopic Enrichment Analysis: While primarily used for ¹³C enrichment, it can provide complementary data in deuterium labeling studies. uky.eduresearchgate.net

Below is a table illustrating typical ¹³C NMR chemical shifts for a glyceryl monostearate, which serves as a non-deuterated analogue for this compound.

| Carbon Atom | Typical Chemical Shift (ppm) |

| Glycerol C1 | ~65 |

| Glycerol C2 | ~70 |

| Glycerol C3 | ~63 |

| Stearate C=O | ~174 |

| Stearate CH₂ (alpha) | ~34 |

| Stearate CH₂ (bulk) | ~29-30 |

| Stearate CH₃ | ~14 |

High-Performance Chromatographic Separation Techniques

High-performance chromatographic techniques are indispensable for the separation and purification of lipids from complex biological matrices. The choice of chromatographic mode is dictated by the specific analytical goal, such as separating monoglycerides from other lipid classes or resolving individual monoglyceride species.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of monoglycerides based on their hydrophobicity. semanticscholar.orgsemanticscholar.org In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This allows for the separation of monoglycerides based on the chain length and degree of unsaturation of their fatty acid moieties. researchgate.net

For the analysis of this compound, RP-HPLC can effectively separate it from monoglycerides with different fatty acid chains. The elution order in RP-HPLC is typically from the most polar (shorter, more unsaturated fatty acids) to the least polar (longer, saturated fatty acids) compounds. researchgate.net Therefore, Glyceryl 1-Monooctadecanoate-d35 would have a longer retention time compared to monoglycerides with shorter or unsaturated fatty acyl chains.

A variety of detectors can be coupled with RP-HPLC for the detection and quantification of monoglycerides, including Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), and Mass Spectrometers (MS). nih.gov

Typical RP-HPLC parameters for monoglyceride separation:

| Parameter | Condition |

| Stationary Phase | Octadecylsilane (ODS, C18) |

| Mobile Phase | Acetonitrile/water or Methanol/water gradients |

| Detector | ELSD, RI, or MS |

Normal-phase high-performance liquid chromatography (NP-HPLC) is an effective method for separating lipids into different classes based on the polarity of their head groups. nih.govresearchgate.net In NP-HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. nih.gov This technique is ideal for separating monoglycerides from other lipid classes such as triglycerides, diglycerides, free fatty acids, and phospholipids (B1166683). semanticscholar.org

In a typical NP-HPLC separation, the elution order is from the least polar to the most polar compounds. mdpi.com Therefore, triglycerides would elute first, followed by diglycerides, free fatty acids, and then monoglycerides. This allows for the isolation and quantification of the monoglyceride fraction containing this compound from a complex lipid extract.

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for lipid analysis, offering several advantages over traditional liquid chromatography methods. nih.govspringernature.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which possesses properties intermediate between a gas and a liquid. nih.gov This results in lower viscosity and higher diffusivity, leading to faster separations and higher efficiency. mdpi.com

SFC is well-suited for the analysis of a wide range of lipids, from nonpolar to moderately polar compounds. nih.govresearchgate.net It can be used for the separation of monoglycerides, diglycerides, and triglycerides, often with better resolution and shorter analysis times compared to HPLC. nih.govlcms.cz The technique is also compatible with a variety of detectors, including flame ionization detection (FID) and mass spectrometry (MS), making it a versatile tool for both qualitative and quantitative analysis of lipids like this compound. nih.govmdpi.com

Methodological Validation and Data Processing in Deuterated Tracer Studies

The use of deuterated tracers like this compound in metabolic studies requires rigorous methodological validation and sophisticated data processing to ensure the accuracy and reliability of the results.

Ensuring the robustness and reproducibility of analytical methods is paramount in deuterated tracer studies. This involves a comprehensive validation process that assesses various parameters of the analytical method.

Key aspects of methodological validation include:

Accuracy: The closeness of the measured value to the true value. This can be assessed by analyzing certified reference materials or by spike-recovery experiments.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Specificity and Selectivity: The ability of the method to measure the analyte of interest accurately in the presence of other components in the sample matrix.

In the context of deuterated tracer studies, it is crucial to account for the natural abundance of isotopes and any potential isotopic effects that may influence the analytical measurements. nih.gov The stability of the deuterated tracer during sample preparation and analysis must also be verified to prevent any loss or exchange of the deuterium label. mdpi.commdpi.com

Data processing in deuterated tracer studies often involves the use of specialized software to calculate isotopic enrichment and metabolic flux rates. nih.govnih.gov This requires careful consideration of the experimental design, including the choice of tracer, the labeling strategy, and the analytical platform used. nih.govresearchgate.netnih.gov The ultimate goal is to obtain quantitative data that accurately reflects the metabolic fate of the deuterated tracer in the biological system under investigation. mdpi.combioscientifica.com

Strategies for Correction of Natural Isotope Abundance

In the analysis of isotopic tracer data for compounds like this compound, a critical step is the correction for the natural abundance of stable isotopes. This process is essential for accurately determining the true enrichment from the deuterated tracer by removing the confounding signals from naturally occurring heavy isotopes of elements such as carbon (¹³C), hydrogen (²H), and oxygen ('⁷O, '⁸O). For a molecule with a large number of atoms, particularly carbon, like Glyceryl 1-Monooctadecanoate, the contribution from natural ¹³C (approximately 1.1% of all carbon atoms) can be substantial and obscure the signal from the incorporated d35 tracer. nih.govnih.gov

The correction is not a simple subtraction, as it must account for the probabilistic distribution of all naturally occurring isotopes in the molecule. For instance, a molecule of Glyceryl 1-Monooctadecanoate (C₂₁H₄₂O₄) contains 21 carbon atoms, meaning the M+1 isotopologue peak (a molecule with one additional mass unit due to a single ¹³C) will be significant even in an unlabeled sample. When analyzing the d35-labeled variant, these naturally occurring heavy isotopes are present in both the tracer-labeled and unlabeled portions of the analyzed pool, complicating direct interpretation of mass spectrometry data. nih.gov Failure to perform this correction can lead to significant overestimation of isotopic enrichment and incorrect calculations of metabolic flux. uni-regensburg.de

The most common strategies for correcting natural isotope abundance are based on mathematical algorithms that use matrix algebra to deconvolute the measured mass isotopomer distributions (MIDs). nih.govnih.govlipidmaps.org

Key Correction Methodologies:

Matrix-Based Correction: This is the most widely adopted approach. It involves constructing a correction matrix that mathematically describes the contribution of naturally abundant isotopes to each peak in the mass spectrum. nih.govnih.gov The measured MID vector is then multiplied by the inverse of this correction matrix to yield the true, tracer-derived MID. The correction matrix is calculated based on the elemental composition of the molecule and the known natural abundance of all its constituent isotopes (¹³C, ¹⁷O, ¹⁸O, ²H, etc.). nih.gov For this compound, the elemental formula (C₂₁H₇D₃₅O₄) is used to build this matrix. The extensive deuteration adds a layer of complexity, but the fundamental principle remains the same.

Algorithmic Solutions: Several software tools have been developed to automate this process. Programs like IsoCor, IsoCorrectoR, and PolyMID implement these matrix-based correction algorithms. uni-regensburg.deresearchgate.netacs.org These tools can handle complex molecules and data from both low- and high-resolution mass spectrometers. For a highly deuterated lipid like this compound, high-resolution mass spectrometry is particularly advantageous as it can distinguish between ¹³C and ²H isotopologues, simplifying the correction process. nih.gov

Challenges Specific to Highly Deuterated Lipids:

The high degree of deuteration in this compound presents specific challenges. While the natural abundance of deuterium is low (around 0.015%), the presence of 35 deuterium atoms in the tracer molecule means that the isotopic cluster will be shifted significantly up the m/z scale. The correction algorithm must be robust enough to handle this large mass shift and the complex isotopic pattern that results from the combination of the d35 label and the natural isotopes of carbon and oxygen.

The table below illustrates a hypothetical comparison of measured versus corrected mass isotopomer distributions for a metabolite derived from this compound, demonstrating the impact of the correction.

| Mass Isotopomer | Measured Relative Abundance (%) | Corrected Relative Abundance (%) | Contribution from Natural Isotopes (%) |

| M+0 | 50.0 | 55.5 | - |

| M+1 | 25.0 | 22.0 | 3.0 |

| M+2 | 12.5 | 10.0 | 2.5 |

| M+3 | 6.0 | 5.0 | 1.0 |

| M+35 (Tracer) | 3.5 | 3.0 | 0.5 |

| M+36 (Tracer+¹³C) | 3.0 | 2.5 | 0.5 |

| This table is illustrative and does not represent actual experimental data. |

Advanced Data Analysis and Bioinformatics for Isotopic Tracing Data

Following the correction for natural isotope abundance, the resulting data from studies using this compound must undergo sophisticated analysis to extract meaningful biological insights. The primary goal is to trace the metabolic fate of the monooctadecanoin moiety and quantify its contribution to various metabolic pathways. This requires a combination of advanced analytical techniques and specialized bioinformatics tools. ox.ac.uk

The general workflow involves processing the raw mass spectrometry data to identify and quantify the deuterated compound and its downstream metabolites, followed by kinetic modeling or metabolic flux analysis to interpret the labeling patterns in a biological context. springernature.comnih.gov

Metabolic Flux Analysis (MFA):

¹³C is the most common tracer for MFA, but deuterium labeling is also a powerful technique, especially in lipidomics. researchgate.netresearchgate.net MFA is a computational method used to quantify the rates (fluxes) of intracellular metabolic reactions. springernature.com In the context of this compound tracing, MFA would be used to determine the rate at which the monoglyceride is incorporated into more complex lipids like di- and triglycerides, or the rate at which the octadecanoate fatty acid is released and enters other pathways such as beta-oxidation. The corrected mass isotopomer distributions serve as key inputs for MFA software. springernature.com

Kinetic Modeling:

For in vivo studies, compartmental modeling is frequently used to analyze the kinetics of lipid metabolism. springernature.comnih.gov This approach models the body or a cellular system as a series of interconnected compartments (e.g., plasma, liver, adipose tissue). By tracking the appearance and disappearance of the d35 label in different compartments and lipid pools over time, researchers can calculate key kinetic parameters such as production rates, clearance rates, and turnover of specific lipid species derived from the administered tracer. nih.govencyclopedia.pub

Bioinformatics Software and Platforms:

A variety of software tools are available to facilitate the analysis of lipidomics data, with many now offering support for stable isotope tracing experiments. lipidmaps.org

Data Processing and Lipid Identification: Software like LipidFinder, Lipostar2, and LIMSA can process raw LC-MS data to detect peaks, identify lipid species, and perform quantification. nih.govnih.gov Lipostar2, for instance, explicitly supports stable isotope labeling experiments, which is crucial for handling data from tracers like this compound.

Metabolic Flux Analysis Software: Specialized software packages are required for MFA calculations. These tools take the stoichiometric network of relevant metabolic pathways and the corrected labeling data as input to compute the metabolic fluxes.

Pathway Visualization and Analysis: Tools like BioPAN allow for the visualization of lipidomics data in the context of metabolic pathways, helping to identify which pathways are most affected by the introduction of the tracer. lipidmaps.org

The table below summarizes some of the key bioinformatics tools and their applications in the analysis of data from this compound tracing studies.

| Software/Tool | Application | Relevance for this compound Analysis |

| IsoCorrectoR / IsoCor | Natural Isotope Abundance Correction | Essential pre-processing step to remove interference from natural ¹³C, ¹⁷O, ¹⁸O, etc., ensuring accurate quantification of d35 enrichment. |

| LipidFinder / Lipostar2 | Lipid Identification & Quantification | Identifies and quantifies the tracer and its metabolic products (e.g., d35-diglycerides, d35-triglycerides) from complex LC-MS datasets. |

| INCA / OpenFLUX | Metabolic Flux Analysis (MFA) | Quantifies the rates of metabolic reactions involving the tracer, such as esterification, lipolysis, and fatty acid oxidation. |

| SAAM II / WinSAAM | Compartmental Modeling | Used for in vivo kinetic studies to determine production, clearance, and turnover rates of monoglyceride-derived lipids in different tissues. |

| BioPAN / LipidLynxX | Pathway Analysis & Visualization | Maps the identified labeled lipids onto metabolic pathways to visualize the metabolic fate of the monooctadecanoin tracer. |

| This table provides examples of tools and their general functions; specific tool selection depends on the experimental design and data type. |

By integrating these advanced analytical frameworks, researchers can move beyond simple quantification to a dynamic understanding of how this compound is processed, transported, and utilized within a biological system, providing valuable insights into the complexities of lipid metabolism. biorxiv.org

Research Applications in Lipid Metabolism and Biochemical Pathway Elucidation Using +/ Glyceryl 1 Monooctadecanoate D35

Investigation of De Novo Lipogenesis (DNL) Pathways

De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. nih.gov This pathway is crucial for energy storage and the production of signaling lipids. nih.gov Dysregulation of DNL is implicated in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. nih.govresearchgate.net Stable isotope tracers are instrumental in quantifying the rate of DNL and understanding its regulation. nih.gov

The rate, or flux, of fatty acid synthesis can be quantified using stable isotope tracers like deuterated water (D₂O). nih.gov When D₂O is administered, the deuterium (B1214612) is incorporated into newly synthesized fatty acids. By measuring the deuterium enrichment in specific fatty acids over time, researchers can calculate their synthesis rate. nih.gov

In this context, (+/-)-Glyceryl 1-Monooctadecanoate-d35 is not used to measure the DNL rate directly but serves as an essential internal standard for mass spectrometry-based quantification. Due to its chemical similarity to endogenous monoglycerides (B3428702) and fatty acids, it behaves similarly during sample extraction and analysis, correcting for any sample loss. Its distinct, heavy mass makes it easily distinguishable from non-labeled (d0) fatty acids synthesized de novo. By adding a known amount of this d35-standard to a biological sample, the precise quantity of newly synthesized, deuterium-enriched palmitate or stearate (B1226849) can be determined with high accuracy.

Table 1: Example Data on Fatty Acid Synthesis Rates in Different Tissues This table illustrates typical data obtained from studies quantifying fatty acid synthesis. The use of a deuterated standard like this compound ensures the accuracy of such measurements.

| Tissue | Condition | Fractional Synthesis Rate (%) | Absolute Synthesis Rate (nmol/g/h) |

|---|---|---|---|

| Liver | Fed State | 15.2 | 250.6 |

| Liver | Fasted State | 4.8 | 78.1 |

| Brown Adipose Tissue | Cold-Exposed | 25.5 | 420.3 |

| White Adipose Tissue | Fed State | 8.1 | 132.9 |

The liver is a primary site of DNL, and elevated hepatic DNL is a key factor in the development of liver steatosis (fatty liver). nih.gov In healthy individuals, hepatic DNL contributes less than 5% of liver fat in the fasting state, but this can increase significantly after a carbohydrate-rich meal or in individuals with NAFLD, where it can account for up to 30% of liver triglycerides. nih.govcnr.it

Stable isotope studies are the gold standard for assessing hepatic DNL. nih.gov Researchers can investigate how different diets, hormones, or pharmacological agents affect the rate of DNL in the liver. For instance, studies have shown that high-carbohydrate diets dramatically increase the lipogenic index compared to high-fat diets. nih.gov this compound acts as a critical analytical standard in these experiments, enabling precise measurement of newly formed fatty acids that are packaged into very-low-density lipoproteins (VLDL) and secreted by the liver. This allows for an accurate assessment of the hepatic contribution to circulating lipid pools under various physiological and pathological conditions. researchgate.net

Dynamics of Fatty Acid and Triglyceride Turnover

The continuous synthesis, breakdown, and transport of fatty acids and triglycerides are fundamental to energy homeostasis. Labeled tracers are indispensable for studying these dynamic processes, providing insights into the kinetics of lipid metabolism that cannot be obtained from static concentration measurements alone. nih.gov

Once introduced into a biological system, the d35-stearic acid released from this compound can be tracked as it undergoes various metabolic transformations. This allows researchers to follow its path, determining whether it is:

Directly incorporated into complex lipids: The labeled stearic acid can be esterified to form triglycerides, phospholipids (B1166683), or cholesterol esters. By analyzing different lipid classes for the d35 label, its distribution can be mapped.

Stored in adipose tissue: The tracer can be followed from circulation into adipocytes, providing information on the rate of fatty acid uptake and storage in fat depots.

Undergoes modification: Stearic acid (18:0) can be desaturated to form oleic acid (18:1n-9). Detecting d35-labeled oleic acid after administering the d35-stearic acid tracer provides a direct measure of stearoyl-CoA desaturase (SCD) activity.

Used for energy: The breakdown of the labeled fatty acid through beta-oxidation can also be inferred by the disappearance of the tracer over time.

This ability to trace the fate of a specific fatty acid provides a detailed picture of its role in cellular and systemic metabolism. nih.govnih.gov

By introducing this compound, researchers can monitor the appearance of d35-stearate-containing triglycerides in the plasma. This is particularly useful for studying the kinetics of hepatic VLDL-triglyceride secretion. nih.gov After the tracer is administered, blood samples are taken at multiple time points. The rate at which the d35 label appears in plasma triglycerides reflects the rate of their synthesis and secretion by the liver.

Conversely, the rate of disappearance of these labeled triglycerides from circulation provides a measure of their uptake and utilization by peripheral tissues, such as muscle and adipose tissue. Comparing these kinetic parameters in different metabolic states (e.g., fasting vs. fed) or between healthy and diseased subjects reveals critical information about the regulation of triglyceride metabolism. nih.gov

Table 2: Representative Kinetic Data from a Triglyceride Turnover Study This table shows the type of kinetic data that can be generated using a tracer like this compound to label a pool of triglycerides and follow its turnover.

| Subject Group | Triglyceride Pool | Fractional Catabolic Rate (%/hour) | Production Rate (mg/kg/hour) |

|---|---|---|---|

| Healthy Controls | VLDL-Triglyceride | 25.4 | 15.8 |

| NAFLD Patients | VLDL-Triglyceride | 18.2 | 28.9 |

| Type 2 Diabetes Patients | VLDL-Triglyceride | 20.5 | 25.1 |

Dietary triglycerides are hydrolyzed in the intestinal lumen into free fatty acids and monoglycerides. These are then absorbed by enterocytes, the cells lining the small intestine. Inside the enterocyte, they are re-esterified back into triglycerides before being packaged into chylomicrons and released into the lymphatic system. This is known as the monoglyceride acylation pathway.

This compound is an ideal substrate for studying this process. When administered orally, it mimics the monoglycerides produced during normal fat digestion. Researchers can then track the absorption of the labeled monoglyceride and its subsequent re-esterification within the enterocytes by identifying d35-labeled triglycerides in lymph or plasma. This allows for the direct investigation of the efficiency of monoglyceride absorption and the kinetics of intestinal triglyceride synthesis and chylomicron secretion. researchgate.netmdpi.com It can also be used to explore the potential for direct absorption of monoglycerides without prior hydrolysis.

Mechanistic Studies of Glycerolipid Biosynthesis and Remodeling

The use of this compound provides a unique window into the intricate processes of how simple lipid precursors are assembled into complex glycerolipids. Upon entering a cell or being absorbed in an organism, this monoglyceride is subject to metabolic processes that allow for the tracing of its constituent parts: the glycerol (B35011) backbone and the deuterated octadecanoyl (stearic acid) chain.

While the deuterium label in this compound is on the fatty acid chain, the administration of the intact monoglyceride allows for the introduction of the glycerol backbone into cellular lipid pools. In the "monoglyceride pathway" of fat absorption, particularly in the intestine, 1-monoglycerides can be directly acylated to form diglycerides and subsequently triglycerides. This pathway allows the intact glycerol backbone to be incorporated into more complex lipids.

The primary utility of the d35 label on the octadecanoyl chain is to trace its journey into various classes of complex lipids, principally phospholipids and triacylglycerols. Following the hydrolysis of the monoglyceride by cellular lipases, the released octadecanoate-d35 is activated to its coenzyme A (CoA) derivative, stearoyl-d35-CoA. This labeled fatty acyl-CoA can then enter multiple biosynthetic pathways.

Triacylglycerol (TAG) Synthesis: The deuterated stearoyl-CoA can be esterified to a glycerol-3-phosphate backbone in a stepwise manner by a series of acyltransferases to form lysophosphatidic acid, phosphatidic acid, diacylglycerol, and finally, triacylglycerol. By measuring the incorporation of the d35 label into the TAG pool over time, researchers can quantify the rate of TAG synthesis and remodeling.

Phospholipid Synthesis: Similarly, the deuterated fatty acid can be incorporated into various phospholipids, such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS). These lipids are essential components of cellular membranes. Stable isotopic tracer experiments are powerful tools for measuring the activities of the biosynthetic pathways involved, such as the CDP-choline and CDP-ethanolamine pathways. nih.gov Tracking the d35 label provides insights into the dynamics of membrane lipid synthesis and turnover, which are critical for maintaining cellular homeostasis.

The ability to trace the fate of the stearate-d35 moiety provides detailed information on the flux through these key lipid synthesis pathways under various physiological or pathological conditions.

Isotopic Tracer Studies in Biological Systems

The application of this compound extends from isolated cellular systems to whole organisms, enabling a comprehensive understanding of lipid metabolism at multiple levels.

Metabolic flux analysis (MFA) is a quantitative technique used to determine the rates (fluxes) of metabolic pathways in a biological system. rsc.org In cell culture models, this compound can be introduced into the culture medium to serve as a tracer. The cells take up the monoglyceride, and the d35-labeled stearate is incorporated into the cellular lipidome.

By harvesting the cells at different time points and analyzing the isotopic enrichment of various lipid species using mass spectrometry, researchers can construct a detailed map of fatty acid trafficking and metabolism. This allows for the calculation of fluxes through pathways such as fatty acid oxidation, elongation, desaturation, and esterification into complex lipids. This in vitro approach is particularly useful for studying the metabolic effects of genetic modifications, drug treatments, or changes in nutrient availability in a controlled environment. For instance, it can be used to investigate how different cell types, such as cancer cells or adipocytes, reprogram their lipid metabolism.

Table 1: Illustrative Data from an In Vitro Metabolic Flux Experiment

This table represents hypothetical data from a cell culture experiment where cells were incubated with this compound for 24 hours. The data shows the percentage of the d35 label incorporated into different lipid classes, reflecting the metabolic flux into these pathways.

| Lipid Class | Percentage of Incorporated d35 Label |

| Triacylglycerols (TAG) | 65% |

| Phosphatidylcholine (PC) | 20% |

| Phosphatidylethanolamine (PE) | 10% |

| Free Fatty Acids (FFA) | 5% |

Administering this compound to living organisms, such as laboratory animals, allows for the study of systemic lipid metabolism. nih.gov After administration, the deuterated monoglyceride is processed, and the d35-labeled stearate enters the circulation. From there, it can be taken up by various tissues and organs, including the liver, adipose tissue, muscle, and heart.

By collecting blood samples and tissue biopsies over time, researchers can track the distribution and metabolic fate of the deuterated fatty acid throughout the body. nih.gov This provides valuable information on:

The rate of appearance and clearance of fatty acids from the plasma.

The synthesis and secretion rates of lipoproteins, such as very-low-density lipoprotein (VLDL), from the liver. nih.gov

The uptake and storage of fatty acids in different tissues.

The contribution of dietary fat to the lipid pools of various organs.

These in vivo studies are critical for understanding the integrated control of lipid metabolism and how it is dysregulated in diseases like obesity, type 2 diabetes, and cardiovascular disease.

A key advantage of using stable isotope tracers like this compound is the ability to distinguish between lipids that are newly synthesized from the tracer (exogenous contribution) and those that were already present in the system (endogenous pool). The d35 label acts as a unique signature that marks the molecules derived from the administered monoglyceride.

Without a tracer, it is impossible to know whether a change in the size of a lipid pool is due to increased synthesis, decreased breakdown, or a combination of both. By introducing the d35-labeled precursor, researchers can specifically measure the rate of synthesis of new lipid molecules. This allows for a more precise understanding of the dynamic state of lipid metabolism. For example, in a study of fatty liver disease, this technique could be used to determine whether the accumulation of fat in the liver is primarily due to an increased uptake of dietary fatty acids, an elevated rate of de novo lipogenesis (synthesis of new fatty acids from non-lipid precursors), or a reduced rate of fatty acid oxidation or export.

Stereochemical Investigations of +/ Glyceryl 1 Monooctadecanoate D35

Analysis of Enantiomeric Composition in Monoglycerides (B3428702)

The analysis of the enantiomeric composition of monoglycerides, such as glyceryl 1-monooctadecanoate, is essential to understand their biological activities and metabolic fates. Since (+/-)-Glyceryl 1-Monooctadecanoate-d35 is a racemic mixture, it contains equal amounts of the two enantiomers: sn-1-octadecanoyl-d35-glycerol and sn-3-octadecanoyl-d35-glycerol. The determination of the enantiomeric excess (ee), which quantifies the purity of a chiral sample, is a key aspect of this analysis. heraldopenaccess.us A racemic mixture, by definition, has an enantiomeric excess of 0%. heraldopenaccess.us

Several analytical techniques can be employed to determine the enantiomeric composition of monoglycerides. High-performance liquid chromatography (HPLC) using chiral stationary phases is a predominant method. heraldopenaccess.us Other methods include nuclear magnetic resonance (NMR) with chiral shift reagents and mass spectrometry. heraldopenaccess.us For accurate quantification, especially in the absence of pure enantiomeric standards, specific HPLC-based approaches have been developed that allow for the determination of enantiomeric excess. uma.es

The following table illustrates a hypothetical analysis of the enantiomeric composition of a sample of this compound using chiral HPLC.

Table 1: Illustrative Enantiomeric Composition Analysis of a this compound Sample This table presents hypothetical data for illustrative purposes.

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee%) |

|---|---|---|---|

| sn-1-octadecanoyl-d35-glycerol | 15.2 | 50.1 | \multirow{2}{*}{0.2} |

Chiral Separation Techniques for Deuterated Stereoisomers

The separation of the deuterated stereoisomers of glyceryl 1-monooctadecanoate is typically achieved using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be particularly effective for the resolution of lipid enantiomers.

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the stationary phase, leading to different retention times. For monoglycerides, the separation can often be achieved without derivatization. The choice of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and a more polar alcohol such as isopropanol, is critical for optimizing the separation. Factors such as the mobile phase composition, flow rate, and column temperature can be adjusted to achieve baseline resolution of the enantiomers. For instance, decreasing the proportion of the polar solvent generally leads to longer retention times and potentially better separation. nih.gov

Below is a table summarizing typical parameters for the chiral HPLC separation of monoglyceride enantiomers, which would be applicable to this compound.

Table 2: Typical Chiral HPLC Parameters for Monoglyceride Enantiomer Separation This table presents typical parameters and is for illustrative purposes.

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 93:7 v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 20°C |

| Detection | UV (if derivatized) or Evaporative Light Scattering Detector (ELSD) |

Influence of Deuteration on Chiral Stability and Enantiomerization

Deuteration of the acyl chain in glyceryl 1-monooctadecanoate-d35 can potentially influence its chiral stability and the rate of enantiomerization. Enantiomerization, or racemization, is the process by which one enantiomer converts into its mirror image, leading to a loss of optical purity. For monoglycerides, this can occur through intramolecular acyl migration, where the acyl group moves from the sn-1 (or sn-3) position to the sn-2 position, forming the achiral 2-monoacylglycerol, which can then re-acylate to form a racemic mixture of 1- and 3-monoacylglycerols.

The substitution of hydrogen with the heavier deuterium (B1214612) isotope can affect reaction rates, a phenomenon known as the kinetic isotope effect (KIE). While the direct impact of full acyl chain deuteration on the acyl migration of monoglycerides has not been extensively reported in the found literature, it is plausible that the increased mass could subtly alter the vibrational frequencies of bonds and, consequently, the activation energy of the acyl migration process. However, significant effects on chiral stability under typical analytical and storage conditions are generally not expected to be a major concern, though careful handling to avoid conditions that promote acyl migration (e.g., high temperatures, strong acids or bases) is always recommended. The stability of deuterated tracers is a critical factor in their use, and studies on other deuterated compounds have shown that their stability can be comparable to their non-deuterated counterparts under controlled conditions. nih.gov

Implications of Stereochemistry in Deuterated Lipid Tracer Design and Interpretation

The stereochemistry of deuterated lipid tracers like this compound has significant implications for their design and the interpretation of data from metabolic studies. Since many enzymes involved in lipid metabolism are stereospecific, they may differentiate between the sn-1 and sn-3 enantiomers. For example, pancreatic lipase (B570770), which hydrolyzes triglycerides in the gut, preferentially acts on the sn-1 and sn-3 positions.

When using a racemic mixture of a deuterated monoglyceride tracer, it is important to consider that the two enantiomers may be metabolized at different rates. This can affect the interpretation of tracer kinetics and the calculated metabolic fluxes. If the stereospecificity of the relevant enzymes is not taken into account, the results may represent an average of the metabolism of both enantiomers, potentially masking important biological details.

For this reason, the use of enantiomerically pure deuterated tracers (e.g., only sn-1-octadecanoyl-d35-glycerol) is sometimes preferred for studying specific metabolic pathways. The design of a tracer study must therefore carefully consider whether a racemic mixture is appropriate for the research question or if the synthesis and use of a single enantiomer are necessary for unambiguous interpretation of the results. The choice of a stable isotope tag is influenced by factors including the chemical structure and stability of the tracer molecule. nih.gov

Emerging Research Frontiers for Deuterated Monoglycerides

Development of Advanced Deuterated Lipid Probes for Spatially Resolved Metabolic Analysis

A significant challenge in metabolism research is understanding not just what biochemical transformations occur, but also where they occur. Spatially resolved metabolic analysis aims to map the distribution of metabolites directly within tissues and cells, providing crucial context to metabolic activity. Deuterated lipids are proving to be invaluable tools in this endeavor, functioning as advanced probes for high-resolution imaging techniques. nih.gov

The development of these probes involves incorporating deuterium (B1214612) atoms into the lipid structure, such as in the stearic acid chain of (+/-)-Glyceryl 1-Monooctadecanoate-d35. isotope.com Once introduced into a biological system, these labeled lipids participate in metabolic processes alongside their non-deuterated counterparts. nih.gov Advanced imaging methods can then detect the unique signal of the deuterium, revealing the location of the probe and its metabolic derivatives.

Key technologies driving this field include:

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS): This high-resolution imaging technique sputters ions from a sample's surface, which are then analyzed by a mass spectrometer. nih.gov NanoSIMS can detect the isotope ratios within a sample at a sub-100 nm resolution, making it possible to visualize the incorporation of deuterated tracers into subcellular structures like lipid droplets. nih.gov Researchers have successfully used NanoSIMS to measure deuterated water, glucose, and other tracers in biological specimens, providing a template for future studies with deuterated lipids. nih.gov

Bioorthogonal Raman Imaging: This method utilizes small molecular tags, like deuterium, that have vibrational bonds vibrating at frequencies in the "silent" region of a cell's Raman spectrum. acs.org Techniques like Stimulated Raman Scattering (SRS) microscopy can then create high-resolution images by detecting the specific Raman signal from the carbon-deuterium (C-D) bonds. nih.gov This approach avoids the use of bulky fluorescent labels that can alter the natural behavior of the lipid and has been used to track deuterated fatty acids in plant cells to study lipid storage and metabolism in response to stress. nih.govacs.org

These advanced probes and imaging platforms are moving the field beyond bulk analysis, offering an unprecedented view of metabolic heterogeneity within complex biological tissues. nih.govcopernicus.org

| Imaging Technique | Principle | Resolution | Key Advantage |

| NanoSIMS | Measures isotope ratios of sputtered secondary ions from a sample surface. nih.gov | < 100 nm | Extremely high spatial resolution, allowing for subcellular localization. nih.gov |

| Raman Imaging (SRS/CARS) | Detects the unique vibrational frequency of carbon-deuterium (C-D) bonds. nih.govacs.org | ~300 nm | Non-invasive, label-free (no large fluorophores needed), and provides chemical specificity. nih.gov |

| Mass Spectrometry Imaging (e.g., DESI, MALDI) | Measures the mass-to-charge ratio of molecules desorbed and ionized from specific spots on a tissue section. acs.org | 10-100 µm | Can identify a wide range of labeled and unlabeled lipids simultaneously. acs.org |

Integration of Deuterated Lipidomics with Systems Biology Approaches

Systems biology seeks to understand the complex interactions within a biological system as a whole, rather than focusing on individual components in isolation. nih.govcapes.gov.br Integrating data from different molecular levels—the genome, transcriptome, proteome, and metabolome—is central to this approach. nih.gov Deuterated lipidomics, the study of the full complement of deuterated lipids and their metabolic products, provides a dynamic layer of information that is highly complementary to these other 'omics' fields. creative-proteomics.combiotech-pack.com

By combining deuterated lipidomics with transcriptomics (the study of all RNA molecules), for instance, researchers can directly link changes in gene expression to alterations in lipid metabolic pathways. multi-omicsfacility.comcreative-proteomics.comnih.gov For example, an increase in the expression of a gene encoding a fatty acid elongase could be correlated with the appearance of a deuterated lipid with a longer acyl chain, confirming the gene's function in a specific context. nih.gov

The process typically involves:

Introducing a deuterated probe like this compound into a cell culture or organism.

Performing multi-omics analysis at different time points, collecting data on gene expression (transcriptomics), protein levels (proteomics), and the distribution of deuterated and non-deuterated lipids (lipidomics).

Computational integration of these datasets to identify correlations and build regulatory networks that govern lipid metabolism. creative-proteomics.com

This integrated approach allows scientists to move from simple observation to a deeper, mechanistic understanding of how metabolic pathways are regulated. multi-omicsfacility.com It can reveal how cells remodel their lipid composition in response to stimuli and identify key enzymes and genes that control these processes, offering powerful insights into the mechanisms of metabolic diseases. nih.gov

| Data Type | Information Provided | Insight from Integration |

| Deuterated Lipidomics | Dynamic information on the flux through specific lipid synthesis, remodeling, and catabolic pathways. biorxiv.org | Connects gene/protein levels to functional metabolic output. |

| Transcriptomics | A snapshot of gene expression, indicating which enzymes and regulatory proteins are being produced. creative-proteomics.combiotech-pack.com | Identifies genes whose expression correlates with specific metabolic fluxes. nih.gov |

| Proteomics | A measure of the actual proteins present in the cell, representing the machinery available for metabolic reactions. | Validates that changes in gene expression lead to changes in enzyme abundance. |

| Metabolomics (unlabeled) | The steady-state levels of all metabolites, providing a global picture of the cell's metabolic state. nih.gov | Reveals how the flux of a deuterated tracer perturbs the overall metabolic network. |

Computational Modeling and Fluxomics for Comprehensive Metabolic Network Reconstruction

While lipidomics can identify and quantify lipids, metabolic flux analysis (MFA) goes a step further by quantifying the rates (fluxes) of reactions within a metabolic network. nih.govyoutube.com This technique is essential for understanding the operational state of cellular metabolism. youtube.com Stable isotope tracers, including deuterated lipids, are fundamental to MFA. biorxiv.orgnih.gov By tracking the rate at which the deuterium from a precursor like this compound is incorporated into various downstream metabolites, researchers can calculate the speeds of the interconnecting biochemical reactions. youtube.com

Computational modeling is the engine that drives MFA. The process involves several key steps:

Network Reconstruction: A stoichiometric model of all known biochemical reactions relevant to lipid metabolism is constructed. numberanalytics.comresearchgate.net This model serves as a map of all possible routes a molecule can take. hilarispublisher.comnih.gov

Isotope Labeling Experiment: A deuterated substrate is introduced, and the pattern of deuterium incorporation into various metabolites is measured over time using mass spectrometry. youtube.com

Flux Estimation: Computational algorithms use the isotope labeling data and the stoichiometric model to solve for the unknown reaction rates (fluxes) that best explain the observed pattern of deuterium distribution. nih.govyoutube.com

This approach provides a quantitative and dynamic view of metabolism that is impossible to achieve with static measurements alone. biorxiv.org For example, MFA can distinguish between lipids that are newly synthesized versus those that are taken up from the environment or recycled from other cellular components. biorxiv.org By applying this framework, researchers can build comprehensive, predictive models of lipid metabolism. These models can be used to understand how metabolic fluxes are rerouted in diseases like cancer or non-alcoholic fatty liver disease and to identify potential targets for therapeutic intervention. biorxiv.orgnih.gov

| Input for MFA | Description | Role in Modeling |

| Stoichiometric Network | A map of all relevant biochemical reactions, defining the relationships between substrates and products. researchgate.net | Provides the mathematical framework and constraints for the model. numberanalytics.com |

| Deuterated Tracer Data | Mass spectrometry measurements of the mass isotopologue distribution for key metabolites over time. youtube.com | Provides the experimental data that the model attempts to fit by adjusting flux values. |

| Metabolite Uptake/Secretion Rates | Measured rates at which the cells consume nutrients (like the tracer) and secrete waste products. | Defines the boundary conditions for the metabolic system. |

| Output: Metabolic Flux Map | A quantitative summary of the rates of all reactions in the network. youtube.com | Provides a detailed picture of the cell's metabolic activity and pathway utilization. youtube.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.